molecular formula C22H29N3O B12352628 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one

Cat. No.: B12352628
M. Wt: 351.5 g/mol
InChI Key: JWANUPZQLFNEKV-UHFFFAOYSA-N
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Description

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and an octahydrobenzimidazole core

Preparation Methods

The synthesis of 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and alkyl halides.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Octahydrobenzimidazole Core: This step involves the cyclization of the intermediate compounds to form the octahydrobenzimidazole core.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the octahydrobenzimidazole core under specific reaction conditions to yield the target compound.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the molecule into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one include other piperidine derivatives and benzimidazole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a piperidine ring with a benzyl group and an octahydrobenzimidazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one

InChI

InChI=1S/C22H29N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,18-21H,8-16H2,(H2,23,24,26)

InChI Key

JWANUPZQLFNEKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C#CCN3CCC(CC3)CC4=CC=CC=C4)NC(=O)N2

Origin of Product

United States

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